2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide

Catalog No.
S11580708
CAS No.
M.F
C15H13BrClNO
M. Wt
338.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetam...

Product Name

2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide

IUPAC Name

2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide

Molecular Formula

C15H13BrClNO

Molecular Weight

338.62 g/mol

InChI

InChI=1S/C15H13BrClNO/c16-13-5-1-11(2-6-13)9-15(19)18-10-12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H,18,19)

InChI Key

SHQUWJOLZLWFQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)Cl)Br

2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide is an organic compound characterized by its structural features, which include a bromophenyl group and a chlorophenyl group attached to an acetamide backbone. Its molecular formula is C15H14BrClNC_{15}H_{14}BrClN with a molecular weight of approximately 325.64 g/mol. This compound belongs to the class of substituted acetamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Typical of amides and halogenated aromatic compounds:

  • Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
  • Reduction Reactions: The compound can be reduced to yield amine derivatives by using reducing agents like lithium aluminum hydride.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to form the corresponding carboxylic acid and amine.

These reactions can be facilitated by reagents such as sodium hydroxide for nucleophilic substitutions or hydrogen gas in the presence of catalysts for reductions.

The synthesis of 2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide typically involves the following steps:

  • Starting Materials: The reaction begins with 4-bromobenzylamine and chloroacetyl chloride.
  • Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, often in the presence of a base like triethylamine to neutralize hydrochloric acid generated during the reaction.
  • Procedure:
    • Mix 4-bromobenzylamine with chloroacetyl chloride at low temperatures (0-30°C).
    • Stir the mixture for several hours until the reaction completes.
    • Purify the product through recrystallization or chromatography.

This method is efficient for producing high yields of the desired acetamide.

The applications of 2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide span several fields:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity.

Interaction studies focus on how 2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide interacts with biological targets:

  • Enzyme Inhibition: Studies may reveal its ability to inhibit specific enzymes linked to disease pathways.
  • Receptor Binding: The compound's structure allows it to bind selectively to certain receptors, potentially modulating their activity.

Molecular docking studies can provide insights into these interactions at a molecular level, helping to elucidate its mechanism of action.

Several compounds share structural similarities with 2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(4-Bromo-2-chlorophenyl)acetamideC8H7BrClNOC_8H_7BrClNOContains both bromine and chlorine substitutions.
N-(4-Bromobenzyl)acetamideC10H12BrNC_{10}H_{12}BrNLacks chlorination but retains bromine substitution.
2-Bromo-N-(4-chlorophenyl)acetamideC9H9BrClNC_{9}H_{9}BrClNSimilar acetamide structure with different halogen positions.

Uniqueness

The uniqueness of 2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide lies in its specific substitution pattern on the phenyl rings, which influences its chemical reactivity and biological activity. This distinct arrangement enhances its potential efficacy as a pharmaceutical agent compared to similar compounds, making it a valuable candidate for further research and development in drug discovery.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

336.98690 g/mol

Monoisotopic Mass

336.98690 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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